molecular formula C15H16N2O B13384294 2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole

2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole

Cat. No.: B13384294
M. Wt: 240.30 g/mol
InChI Key: OMIXBHKYBIDFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features both isoquinoline and oxazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Biological Activity

2-Isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C15H16N2O
Molecular Weight 240.3 g/mol
IUPAC Name (4S)-2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole
PubChem CID 122398598

Biological Activity Overview

Research indicates that derivatives of oxazole, including the compound , exhibit various biological activities, such as:

  • Antimicrobial Activity : Oxazole derivatives have shown promising antibacterial properties. Studies indicate that compounds similar to this compound can inhibit bacterial growth effectively against both susceptible and multidrug-resistant strains .
  • Antiviral Activity : Some isoquinoline derivatives have demonstrated significant inhibitory effects against HIV integrase with IC50 values less than 5.96 μM . The structural similarity of these compounds suggests potential antiviral applications for 2-Isoquinolin-1-yl derivatives.
  • Antiparasitic Activity : Research has shown that certain oxazole-based compounds can inhibit the growth of Plasmodium falciparum, indicating potential use in antimalarial therapies .

Case Study 1: Antibacterial Efficacy

A study conducted on various oxazole derivatives highlighted that compounds similar to 2-Isoquinolin-1-yl showed enhanced antibacterial activity against Gram-positive bacteria. Specifically, they were found to be more effective than traditional antibiotics like sparfloxacin against resistant strains .

Case Study 2: Antiviral Potential

In a recent investigation into the synthesis of isoquinoline-based HIV inhibitors, several compounds were identified with low cytotoxicity and significant antiviral activity. The study emphasized the importance of structural modifications that could enhance efficacy while minimizing toxicity .

Case Study 3: Antiparasitic Action

Another study focused on the synthesis of oxazole derivatives and their effects on Plasmodium falciparum. The findings indicated that certain modifications could lead to increased potency against malaria parasites without toxicity to human cells .

Discussion

The biological activities of this compound suggest its potential as a lead compound in drug discovery. Its structural features allow for various modifications that could enhance its pharmacological profiles.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)14-12-6-4-3-5-11(12)7-8-16-14/h3-8,10,13H,9H2,1-2H3

InChI Key

OMIXBHKYBIDFKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

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